molecular formula C20H29N5O B3801824 1-[(4-methylphenyl)amino]-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]cyclopentanecarboxamide

1-[(4-methylphenyl)amino]-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]cyclopentanecarboxamide

Cat. No.: B3801824
M. Wt: 355.5 g/mol
InChI Key: CVGWFLNDXAEUFJ-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a class of compounds that have been studied extensively due to their wide range of biological activities . They are known to possess antimicrobial, anticancer, and other therapeutic properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of ester ethoxycarbonylhydrazones with various primary amines . The specific synthesis process for “1-[(4-methylphenyl)amino]-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]cyclopentanecarboxamide” is not available in the sources I found.


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can vary widely depending on the specific compound and conditions. For example, some 1,2,4-triazole derivatives can undergo reactions to form Schiff base and Mannich base derivatives .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary depending on their specific structure and the biological target. For example, some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives can vary depending on their specific structure. Some 1,2,4-triazole derivatives have been found to exhibit cytotoxic effects against cancer cells, but with very weak cytotoxic effects toward normal cells .

Future Directions

The future directions in the research of 1,2,4-triazole derivatives could involve the design and development of more selective and potent therapeutic molecules . The structural optimization of 1,2,4-triazole derivatives could be a promising approach .

Properties

IUPAC Name

1-(4-methylanilino)-N-[1-(2-propyl-1,2,4-triazol-3-yl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O/c1-4-13-25-18(21-14-22-25)16(3)23-19(26)20(11-5-6-12-20)24-17-9-7-15(2)8-10-17/h7-10,14,16,24H,4-6,11-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGWFLNDXAEUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC=N1)C(C)NC(=O)C2(CCCC2)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-methylphenyl)amino]-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]cyclopentanecarboxamide
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1-[(4-methylphenyl)amino]-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]cyclopentanecarboxamide
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1-[(4-methylphenyl)amino]-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]cyclopentanecarboxamide
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1-[(4-methylphenyl)amino]-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]cyclopentanecarboxamide
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1-[(4-methylphenyl)amino]-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]cyclopentanecarboxamide
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1-[(4-methylphenyl)amino]-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]cyclopentanecarboxamide

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